N-(2-chlorophenyl)-N'-(2-mercaptophenyl)thiourea
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Description
N-(2-chlorophenyl)-N'-(2-mercaptophenyl)thiourea, also known as CMTU, is a chemical compound that has been of interest to researchers due to its potential applications in various fields of science. CMTU is a thiourea derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
N-(2-chlorophenyl)-N'-(2-mercaptophenyl)thiourea derivatives have been extensively studied for their synthesis and structural characterization. These compounds are synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, and in some cases, X-ray crystallography. For example, Yusof et al. (2010) successfully synthesized a series of thiourea derivatives, demonstrating the utility of typical spectroscopic techniques for characterization, including IR and NMR, and for some compounds, single-crystal X-ray diffraction methods have been employed to determine molecular structures, revealing significant insights into their geometric configurations and bonding characteristics (Yusof et al., 2010).
Biological Activities
Thiourea derivatives exhibit a broad range of biological activities, including enzyme inhibition and potential antitumor properties. For instance, Rahman et al. (2021) investigated unsymmetrical thiourea derivatives for their anti-cholinesterase activity and as sensing probes for mercury, demonstrating their potential in therapeutic and environmental applications (Rahman et al., 2021). Similarly, Wahdan (2020) explored the antibacterial, antifungal, and anticancer activities of N-(2-chlorophenyl)-N’-Benzoyl thiourea complexes, highlighting their significant cytotoxic activity against breast cancer cells (Wahdan, 2020).
Applications in Material Science
In addition to biological activities, thiourea derivatives have been explored for their applications in material science, such as in the synthesis of metal-organic frameworks and as components in sensing technologies. Sarkar et al. (2014) demonstrated the formation of a copper(I) metallogel from thiourea, showcasing its fluorescent properties and redox-responsive behavior, which could be applied in selective sensing of picric acid, a commonly used nitroexplosive (Sarkar et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-sulfanylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S2/c14-9-5-1-2-6-10(9)15-13(18)16-11-7-3-4-8-12(11)17/h1-8,17H,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLMBKIOVXIAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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